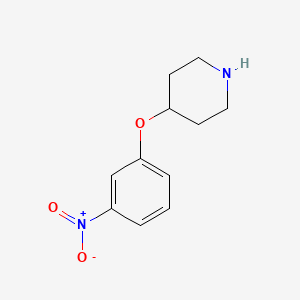

4-(3-Nitrophenoxy)piperidine

説明

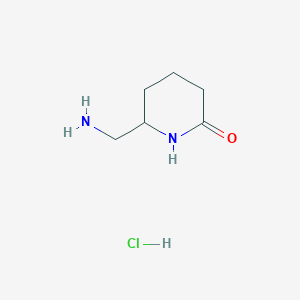

4-(3-Nitrophenoxy)piperidine is a compound with the CAS Number: 586412-89-7 . It has a molecular weight of 222.24 . The IUPAC name for this compound is 3-nitrophenyl 4-piperidinyl ether .

Synthesis Analysis

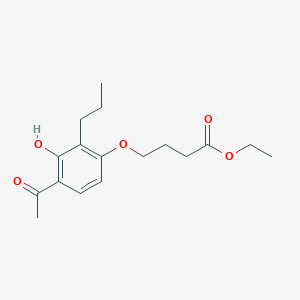

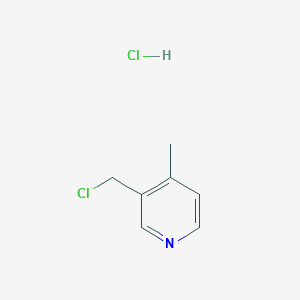

The synthesis of compounds related to 4-(3-Nitrophenoxy)piperidine involves complex reactions where piperidine derivatives are key intermediates. For instance, the reaction of 4-chloropyridine hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl in the presence of potassium hydroxide leads to novel complexes that show interesting magnetic properties due to their unique structural configurations.Molecular Structure Analysis

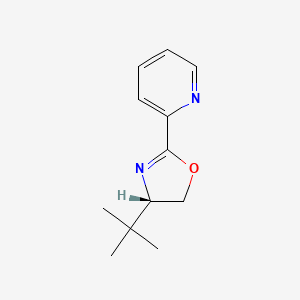

The molecular structure of compounds within the piperidine category often exhibits significant hydrogen bonding and crystal packing phenomena. For example, a study on the crystal structure of 4-carboxypiperidinium chloride showed detailed hydrogen bonding interactions, highlighting the influence of molecular structure on the physical properties of such compounds.Chemical Reactions Analysis

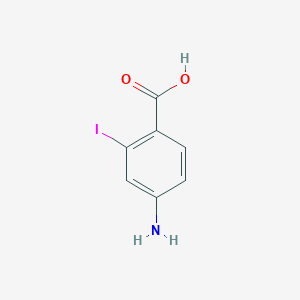

Chemical reactions involving piperidine derivatives can lead to the formation of various structurally diverse and complex molecules. For example, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands showcased the versatility of piperidine derivatives in forming compounds with significant biological relevance.Physical And Chemical Properties Analysis

4-(3-Nitrophenoxy)piperidine has a molecular formula of C11H14N2O3 and an average mass of 258.701 Da . It is stored at room temperature .科学的研究の応用

Anticancer Applications

- Scientific Field: Pharmacology, Oncology

- Summary of Application: Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- Methods of Application: The specific methods of application or experimental procedures would depend on the type of cancer being treated. However, it is generally administered as part of a treatment regimen, often in combination with other drugs .

- Results or Outcomes: These compounds have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., leading to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Physiological Effects

- Scientific Field: Pharmacology

- Summary of Application: Piperine, a piperidine alkaloid, has been reported to have remarkable pharmacological properties. Its use in some pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective have been reported .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific condition being treated. However, it is generally administered as part of a treatment regimen, often in combination with other drugs .

- Results or Outcomes: Piperine has shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that fit its appropriate use in pathological conditions of CNS, CVS, GIT dysfunctions, bone, and various other physiological activities .

Antiviral Applications

- Scientific Field: Pharmacology, Virology

- Summary of Application: Piperidine derivatives have been utilized in the development of antiviral drugs . These compounds can interfere with the life cycle of the virus, inhibiting its ability to infect host cells .

- Methods of Application: The specific methods of application or experimental procedures would depend on the type of virus being treated. However, it is generally administered as part of a treatment regimen, often in combination with other drugs .

- Results or Outcomes: The use of piperidine derivatives in antiviral drugs has shown promising results in inhibiting viral infections .

Antimalarial Applications

- Scientific Field: Pharmacology, Parasitology

- Summary of Application: Piperidine derivatives have also been used in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, inhibiting its ability to infect and multiply within host cells .

- Methods of Application: The specific methods of application or experimental procedures would depend on the stage of the malaria infection. However, it is generally administered as part of a treatment regimen, often in combination with other drugs .

- Results or Outcomes: The use of piperidine derivatives in antimalarial drugs has shown promising results in inhibiting malaria infections .

Antimicrobial Applications

- Scientific Field: Pharmacology, Microbiology

- Summary of Application: Piperidine derivatives have been used in the development of antimicrobial drugs . These compounds can interfere with the life cycle of the microorganism, inhibiting its ability to infect and multiply within host cells .

- Methods of Application: The specific methods of application or experimental procedures would depend on the type of microorganism being treated. However, it is generally administered as part of a treatment regimen, often in combination with other drugs .

- Results or Outcomes: The use of piperidine derivatives in antimicrobial drugs has shown promising results in inhibiting microbial infections .

Antifungal Applications

- Scientific Field: Pharmacology, Mycology

- Summary of Application: Piperidine derivatives have also been used in the development of antifungal drugs . These compounds can interfere with the life cycle of the fungus, inhibiting its ability to infect and multiply within host cells .

- Methods of Application: The specific methods of application or experimental procedures would depend on the type of fungal infection being treated. However, it is generally administered as part of a treatment regimen, often in combination with other drugs .

- Results or Outcomes: The use of piperidine derivatives in antifungal drugs has shown promising results in inhibiting fungal infections .

Safety And Hazards

The safety information for 4-(3-Nitrophenoxy)piperidine indicates that it is dangerous . It has hazard statements H302, H312, H315, H318, H332, H335, which indicate that it is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

4-(3-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10/h1-3,8,10,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSNPUXOGNMBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562898 | |

| Record name | 4-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitrophenoxy)piperidine | |

CAS RN |

586412-89-7 | |

| Record name | 4-(3-Nitrophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586412-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

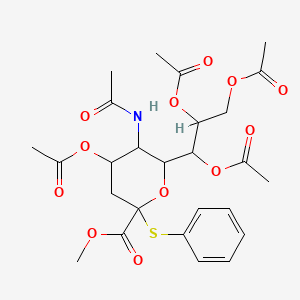

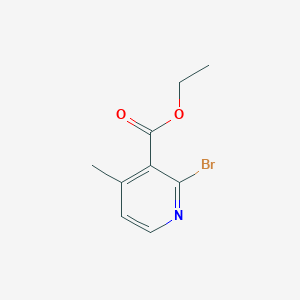

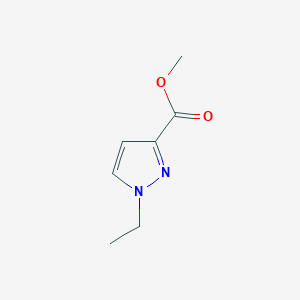

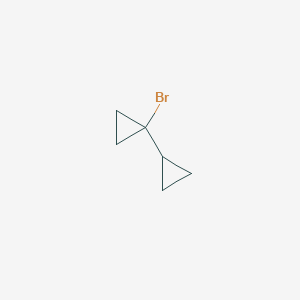

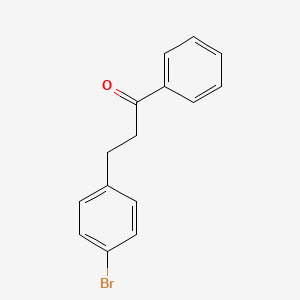

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。